
5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 . It is used in proteomics research applications .
Synthesis Analysis
A novel and efficient route has been designed for the synthesis of this compound . The synthesis involves the condensation of 5 with phenacyl bromide .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 193.23 . Other properties such as boiling point, melting point, and density are not well-documented in the available resources .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
4-Amino-5-mercapto[1,2,4]triazole derivatives, including those with 3-substituted variants like 5-mercapto-2-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one, are of significant interest due to their biological relevance. They serve as precursors for a new class of biologically active heterocyclic compounds, which are crucial in the development of biomedical applications. The versatility of these compounds allows for the synthesis of a wide range of heterocycles with potential biological activities, providing a broad platform for scientific research in drug discovery and other fields (Riyadh & Gomha, 2020).
Corrosion Inhibition
Research has shown that aromatic triazoles, including derivatives of this compound, act as effective corrosion inhibitors for metals in acidic environments. These compounds exhibit good inhibition efficiency by adsorbing onto the metal surface, forming a protective layer that reduces corrosion rates. This property is particularly valuable in industries where metal longevity and integrity are critical, such as in pipelines and construction (Quraishi & Sardar, 2002).
Antimicrobial Activity
Triazole derivatives, including this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as agents against a variety of microbial strains, making them subjects of interest in the development of new antimicrobial drugs. Their ability to inhibit microbial growth opens up new avenues for research in the treatment of infectious diseases (Bektaş et al., 2007).
Surface Activity
Triazole derivatives have also been studied for their surface activity, which includes properties like detergency, foaming, and emulsification. These compounds can serve as the basis for developing new surfactants with potential applications in various industries, including pharmaceuticals, cosmetics, and food processing. The exploration of these compounds' surface-active properties could lead to innovations in product formulations and industrial processes (El-Sayed, 2006).
Spectral and Equilibrium Studies
Spectral and equilibrium studies on derivatives of this compound provide insights into their chemical properties, such as dissociation constants and electronic structures. These studies are fundamental for understanding the compound's behavior in various environments, aiding in the design of more effective and targeted applications in fields like material science and analytical chemistry (Aliya et al., 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-phenyl-5-sulfanylidene-1,2,4-triazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-8-9-7(13)10-11(8)6-4-2-1-3-5-6/h1-5H,(H2,9,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXUYBHAJOBULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-fluoro-4-methoxybenzyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927625.png)

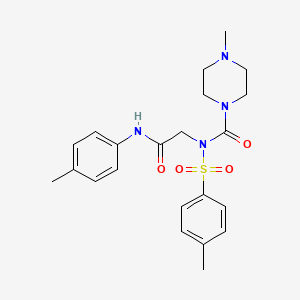
![3-iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2927631.png)
![1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride](/img/structure/B2927632.png)
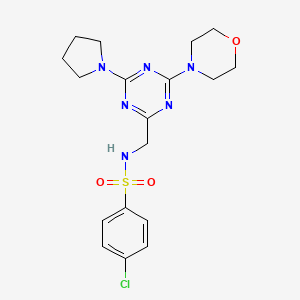


![4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2927637.png)

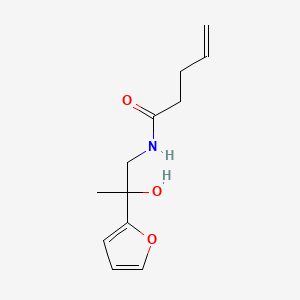
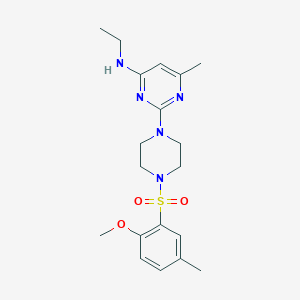
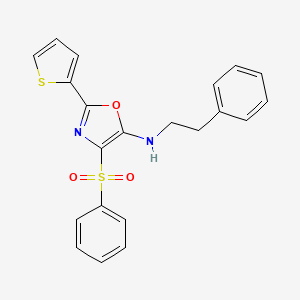
![N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2927648.png)
